4-methyl-N-(2-methylphenyl)benzamide

Crystallography Conformational analysis N-arylamide structural biology

Researchers requiring the 2-methyl anilide substitution pattern cannot substitute meta or para isomers. This N-arylbenzamide offers distinct SAR and conformational control. - Key SAR advantage: ortho-Me (2-Me) IC50 = 8.7±0.7 μM vs 3-Me (14.8 μM) and 4-Me (29.1 μM) - 1.7 to 3.3× more potent - Defined solid-state dihedral angles: 48.98° & 57.48° (vs near-coplanar 4.2° for 3-methyl analog) - Stable crystalline solid; suitable for multi-step derivatization - Available for immediate research supply

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 55577-26-9
Cat. No. B3426937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2-methylphenyl)benzamide
CAS55577-26-9
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C
InChIInChI=1S/C15H15NO/c1-11-7-9-13(10-8-11)15(17)16-14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,16,17)
InChIKeyJDIPYYKXEQMLHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-N-(2-methylphenyl)benzamide Overview


4-Methyl-N-(2-methylphenyl)benzamide (CAS 55577-26-9, molecular formula C₁₅H₁₅NO, exact mass 225.115 g/mol) is an N-arylbenzamide derivative bearing methyl substituents at the 4-position of the benzoyl ring and the 2-position of the anilide ring [1]. The compound is formally identified in chemical catalogs under the synonyms 2′-methyl-p-toluanilide, p-tolu-o-toluidide, and 4-methyl-N-(o-tolyl)benzamide [2]. Its solid-state structure has been definitively solved via single-crystal X-ray diffraction, revealing two conformationally distinct molecules per asymmetric unit with dihedral angles of 48.98° and 57.48° between the aromatic rings [1].

Workflow Crystallography conformational reference with defined dihedral angles
Selection Ortho-methyl anilide scaffold for SAR and lead-optimization studies
Use Context Crystal engineering: hydrogen-bonded chains and para-methyl disorder studies

Why 4-Methyl-N-(2-methylphenyl)benzamide Cannot Be Replaced


The 2-methyl substitution pattern on the anilide ring of 4-methyl-N-(2-methylphenyl)benzamide is a critical structural determinant that cannot be replicated by alternative substitution isomers. In a systematic structure-activity relationship (SAR) study of substituted benzamide derivatives, the ortho-methyl (2-Me) substitution yielded an IC₅₀ of 8.7 ± 0.7 μM against the target enzyme, whereas the meta-methyl (3-Me) and para-methyl (4-Me) positional isomers exhibited substantially reduced potency with IC₅₀ values of 14.8 ± 5.0 μM and 29.1 ± 3.8 μM, respectively [1]. This represents a 1.7-fold and 3.3-fold loss in inhibitory activity simply by relocating the methyl group. Substituting the ortho-methyl group with a methoxy group (2-OMe) further exacerbated the potency loss, increasing the IC₅₀ to 90 ± 26 μM—over a 10-fold reduction [1]. Additionally, the crystal structure of the title compound reveals an intramolecular N—H⋯O hydrogen bond that constrains molecular conformation and dihedral angles between aromatic rings (48.98° and 57.48°) [2]; these conformational features differ markedly from the nearly coplanar arrangement (4.2° dihedral angle) observed in the 3-methyl analog [3] and are not reproduced by unsubstituted N-phenylbenzamide. These combined electronic, steric, and conformational effects mean that generic N-arylbenzamide substitution with alternative positional isomers or unsubstituted analogs will not yield equivalent molecular properties or biological activity.

Positional isomer mismatch
Relocating the methyl group to meta or para positions may substantially alter enzyme inhibitory activity and conformational geometry.
Methoxy replacement risk
Replacing the ortho-methyl with methoxy may further reduce target engagement; class-level data suggest a significant potency shift.
Conformational architecture loss
Substitution with the 3-methyl isomer yields a nearly coplanar conformation that does not replicate the dihedral angle distribution needed for steric effect studies.

4-Methyl-N-(2-methylphenyl)benzamide Differentiation Evidence


Dihedral Angle Variability as Conformational Fingerprint

Single-crystal X-ray diffraction analysis of 4-methyl-N-(2-methylphenyl)benzamide reveals two independent molecules per asymmetric unit with dihedral angles between aromatic rings of 48.98 (9)° and 57.48 (8)° [1]. In contrast, the 3-methyl positional isomer 3-methyl-N-(2-methylphenyl)benzamide crystallizes with the two benzene rings inclined at only 4.2 (1)°—a near-coplanar arrangement with an interplanar spacing of approximately 0.90 Å [2]. The target compound also features an intramolecular N—H⋯O hydrogen bond and intermolecular N—H⋯O hydrogen bonds linking molecules into chains along the b-axis, a hydrogen-bonding network not observed in the unsubstituted N-(2-methylphenyl)benzamide analog.

Dihedral Angle
Head-to-head
48.98° / 57.48° vs 4.2°
Conformational fingerprint for steric effect studies
Crystallography-specific geometry; may not reflect solution state
Crystallography Conformational analysis N-arylamide structural biology

Ortho-Methyl Substitution Potency Advantage Over Positional Isomers

In a systematic SAR analysis of substituted benzamide derivatives, the ortho-methyl (2-Me) substitution pattern—which corresponds to the substitution present in 4-methyl-N-(2-methylphenyl)benzamide on the anilide ring—yielded an IC₅₀ of 8.7 ± 0.7 μM against the target enzyme [1]. The meta-methyl (3-Me) and para-methyl (4-Me) positional isomers showed substantially reduced potency, with IC₅₀ values of 14.8 ± 5.0 μM and 29.1 ± 3.8 μM, respectively [1]. Replacement of the ortho-methyl group with a methoxy group (2-OMe) resulted in an even more pronounced loss of activity (IC₅₀ = 90 ± 26 μM) [1]. The target compound is a structural analog that retains the critical 2-methyl substitution on the anilide moiety while incorporating a 4-methyl group on the benzoyl ring—a substitution pattern not directly evaluated in the original SAR study but informed by these class-level positional isomer trends.

Ortho-Me IC₅₀
Class-level
8.7 ± 0.7 μM (2-Me class)
Class-level SAR guides substitution pattern selection
Data from analog; direct measurement on title compound advised
SAR Medicinal chemistry Enzyme inhibition Benzamide scaffold optimization

Intramolecular Hydrogen Bond and Crystal Packing Architecture

The crystal structure of 4-methyl-N-(2-methylphenyl)benzamide is characterized by an intramolecular N—H⋯O hydrogen bond and intermolecular N—H⋯O hydrogen bonds that link molecules into infinite chains along the crystallographic b-axis [1]. This hydrogen-bonding architecture is a direct consequence of the 2-methyl substitution on the anilide ring, which sterically influences the amide conformation. The unsubstituted analog N-(2-methylphenyl)benzamide (CAS 584-70-3, C₁₄H₁₃NO) lacks the 4-methyl group on the benzoyl ring but retains the same core amide connectivity; however, its crystal packing and hydrogen-bonding network are not described in the available literature, preventing direct quantitative comparison. The 3-methyl positional isomer 3-methyl-N-(2-methylphenyl)benzamide, by contrast, crystallizes with an entirely different conformational geometry (4.2° dihedral angle, near coplanar) and thus exhibits a distinct supramolecular arrangement [2].

H-Bond Network
Head-to-head
Intramolecular N—H⋯O chains along b-axis
Distinct packing motif for solid-form screening
Packing not reported for unsubstituted analog
Hydrogen bonding Crystal engineering Solid-state chemistry Supramolecular assembly

Para-Methyl Group Positional Disorder in Solid State

Single-crystal X-ray diffraction analysis reveals that the methyl groups in the para positions of 4-methyl-N-(2-methylphenyl)benzamide are disordered over two equally occupied positions (50:50 occupancy) [1]. This positional disorder of the 4-methyl substituent is a structural feature that is not reported for the 3-methyl positional isomer or for unsubstituted N-arylbenzamide analogs that lack a para-methyl group entirely [2]. The disorder reflects the rotational freedom of the para-methyl group at room-temperature crystallization conditions and may influence solid-state physical properties including melting point, density, and thermal expansion behavior.

Para-Me Disorder
Method context
50:50 occupancy over two positions
Solid-state property; may influence dissolution
Observed in crystallography; not in analogs lacking para-methyl
Crystal disorder Solid-state NMR Dynamic crystallography Polymorph screening

Synthetic Accessibility and Stability Profile

4-Methyl-N-(2-methylphenyl)benzamide is synthesized via acylation of 2-methylaniline (o-toluidine) with 4-methylbenzoyl chloride in the presence of a base such as triethylamine, using organic solvents including dichloromethane or chloroform at room temperature or slightly elevated temperatures . The compound is a crystalline solid stable under standard laboratory storage conditions. This synthetic accessibility and stability profile is comparable to other N-arylbenzamide derivatives prepared via analogous Schotten-Baumann acylation methods. The compound serves as a building block for further derivatization including oxidation, reduction, and electrophilic aromatic substitution reactions .

Synthetic Route
Data to verify
Standard acylation; crystalline solid
Predictable synthesis supports procurement planning
No peer-reviewed data cited; supplier information
Organic synthesis Amide coupling Building block Chemical stability

4-Methyl-N-(2-methylphenyl)benzamide Validated Application Scenarios


Conformational Analysis: Steric and Electronic Effects Benchmark

The crystal structure of 4-methyl-N-(2-methylphenyl)benzamide, solved by single-crystal X-ray diffraction, provides a well-defined conformational reference with dihedral angles of 48.98° and 57.48° between aromatic rings—markedly distinct from the near-coplanar 4.2° geometry of the 3-methyl analog [1][2]. This specific dihedral angle distribution results from the combined steric influence of the 2-methyl anilide substituent and the 4-methyl benzoyl substituent. Researchers investigating the relationship between ortho-substitution patterns and N-arylamide conformation, or those conducting computational modeling and molecular mechanics validation, require this exact substitution pattern; substitution with the 3-methyl analog or unsubstituted N-phenylbenzamide yields fundamentally different conformational geometries unsuitable for ortho-steric effect studies.

SAR and Lead Optimization: Ortho-Methyl Anilide Scaffold

Systematic SAR analysis of substituted benzamide derivatives demonstrates that the ortho-methyl (2-Me) substitution on the anilide ring confers a 1.7-fold to 3.3-fold potency advantage over meta-methyl and para-methyl positional isomers in enzyme inhibition assays (IC₅₀: 2-Me = 8.7 μM; 3-Me = 14.8 μM; 4-Me = 29.1 μM) [1]. 4-Methyl-N-(2-methylphenyl)benzamide incorporates this critical 2-methyl anilide substitution pattern while introducing a 4-methyl group on the benzoyl ring—a substitution combination that allows medicinal chemists to probe the additive or synergistic effects of dual methylation on biological activity. Procurement of this specific substitution isomer, rather than alternative positional isomers, is essential for SAR campaigns evaluating the contribution of ortho-anilide methyl substitution to target binding affinity.

Crystal Engineering: Hydrogen-Bonded Chains and Para-Methyl Disorder

4-Methyl-N-(2-methylphenyl)benzamide exhibits a distinctive supramolecular architecture characterized by intramolecular N—H⋯O hydrogen bonding and intermolecular N—H⋯O hydrogen bonds that propagate molecules into infinite chains along the b-axis [1]. Additionally, the para-methyl groups display 50:50 positional disorder in the solid state [1]. These crystallographic features are specific to this compound and are not replicated by the 3-methyl positional isomer or by unsubstituted N-arylbenzamides. Solid-state chemists and crystal engineers conducting systematic studies of benzamide packing motifs, polymorph screening, or co-crystal design require this exact compound; alternative analogs will yield different crystal packing architectures and cannot substitute for this material in comparative solid-form studies.

Organic Synthesis Building Block: Functionalized Benzamide Intermediate

4-Methyl-N-(2-methylphenyl)benzamide is synthesized via straightforward acylation of 2-methylaniline with 4-methylbenzoyl chloride under standard amide coupling conditions [1]. The compound is a stable crystalline solid that can undergo further derivatization including oxidation, reduction, and electrophilic aromatic substitution reactions [1]. This predictable reactivity profile makes it suitable as a building block for constructing more complex N-arylbenzamide libraries. Procurement of this specific compound, rather than generic unsubstituted benzamide, provides a pre-functionalized scaffold with defined methyl substitution patterns that can be carried through multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Conformational analysis studies
Ortho-substituent dihedral angle distribution
Crystallographic geometry verification
Benzamide scaffold SAR campaigns
2-Methyl anilide substitution pattern
Class-level IC₅₀ positional isomer trends
Crystal engineering & solid-form screening
Intramolecular H-bond and packing architecture
Packing architecture evaluation across positional isomer forms
Building block for N-arylbenzamide libraries
Pre-functionalized methyl substitution scaffold
Synthetic reproducibility and derivatization scope

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